Benzofurazan, 7-(4-benzyl-1-piperazinyl)-4-nitro-, 1-oxide
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Overview
Description
7-(4-Benzyl-1-piperazinyl)-4-nitrobenzofurazane 1-oxide is a chemical compound known for its unique structure and potential applications in various fields. This compound features a benzofurazane core with a nitro group at the 4-position and a benzyl-substituted piperazine moiety at the 7-position. The presence of these functional groups imparts distinct chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-Benzyl-1-piperazinyl)-4-nitrobenzofurazane 1-oxide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of Benzofurazane Core: The benzofurazane core can be synthesized through the cyclization of appropriate nitroaniline derivatives under acidic conditions.
Introduction of Nitro Group: The nitro group is introduced at the 4-position of the benzofurazane ring via nitration reactions using concentrated nitric acid and sulfuric acid.
Attachment of Piperazine Moiety: The piperazine moiety is introduced through nucleophilic substitution reactions, where a benzyl-substituted piperazine reacts with the benzofurazane intermediate under basic conditions.
Industrial Production Methods
Industrial production of 7-(4-Benzyl-1-piperazinyl)-4-nitrobenzofurazane 1-oxide may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
7-(4-Benzyl-1-piperazinyl)-4-nitrobenzofurazane 1-oxide undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The benzofurazane core can undergo electrophilic or nucleophilic substitution reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of 7-(4-Benzyl-1-piperazinyl)-4-aminobenzofurazane.
Substitution: Various substituted benzofurazane derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Studied for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 7-(4-Benzyl-1-piperazinyl)-4-nitrobenzofurazane 1-oxide involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce cellular damage or signaling pathways. The piperazine moiety may interact with biological receptors or enzymes, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
7-(4-Methyl-1-piperazinyl)-4-nitrobenzofurazane 1-oxide: Similar structure with a methyl group instead of a benzyl group.
7-(4-Phenyl-1-piperazinyl)-4-nitrobenzofurazane 1-oxide: Similar structure with a phenyl group instead of a benzyl group.
Uniqueness
7-(4-Benzyl-1-piperazinyl)-4-nitrobenzofurazane 1-oxide is unique due to the presence of the benzyl group, which can influence its lipophilicity, binding affinity to biological targets, and overall pharmacokinetic properties
Properties
CAS No. |
61785-84-0 |
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Molecular Formula |
C17H17N5O4 |
Molecular Weight |
355.3 g/mol |
IUPAC Name |
4-(4-benzylpiperazin-1-yl)-7-nitro-3-oxido-2,1,3-benzoxadiazol-3-ium |
InChI |
InChI=1S/C17H17N5O4/c23-21(24)14-6-7-15(17-16(14)18-26-22(17)25)20-10-8-19(9-11-20)12-13-4-2-1-3-5-13/h1-7H,8-12H2 |
InChI Key |
HXSYYCOFWSTFAE-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C3=CC=C(C4=NO[N+](=C34)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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